4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide
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Overview
Description
4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a furan ring, a benzenesulfonamide group, and a chlorofluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorofluorophenyl group, and the attachment of the benzenesulfonamide moiety. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorofluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Benzenesulfonamide Group: This can be done through nucleophilic substitution reactions, where the sulfonamide group is introduced using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biology: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials with specific properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound has a similar structure but lacks the furan ring.
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness
4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is unique due to the presence of the furan ring and the chlorofluorophenyl group, which confer specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C19H18ClFN2O3S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-[2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18ClFN2O3S/c20-17-11-14(3-7-18(17)21)19-8-4-15(26-19)12-23-10-9-13-1-5-16(6-2-13)27(22,24)25/h1-8,11,23H,9-10,12H2,(H2,22,24,25) |
InChI Key |
XUXCUJYBPNTDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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